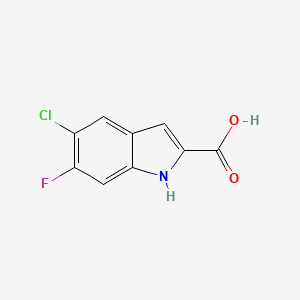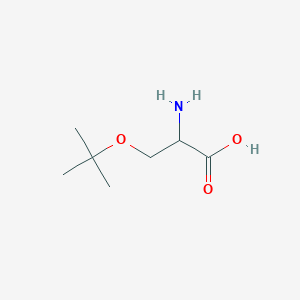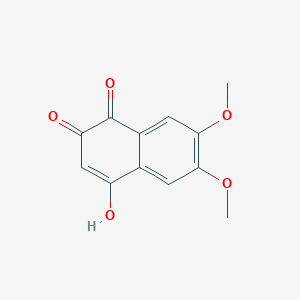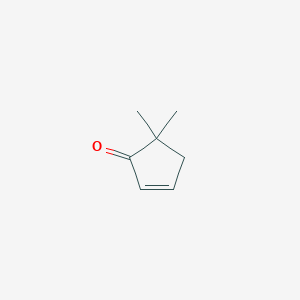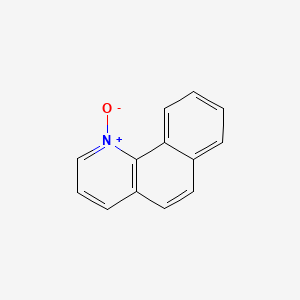
Benzo(h)quinoline, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(h)quinoline, 1-oxide, also known as 1-oxidobenzo[h]quinolin-1-ium, is a chemical compound . It has been used to study the mutagenic activities of benzo[f]quinoline, benzo[h]quinolone, and a number of their derivatives .
Synthesis Analysis
The synthesis of this compound involves a method for the synthesis of quinolinyl- and benzo[h]quinolinylmonoazatriphenylenes through 1,2,4-triazine intermediates with subsequent transformations in aza-Diels–Alder reaction . Another method involves an initial quaternization of the nitrogen atom from benzo[c]quinoline and then a [3+2] dipolar cycloaddition reaction .
Chemical Reactions Analysis
Cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines offers a straightforward approach to benzo[h]quinolines and benzo[c]-acridines . The substituent at the triple bond governs a choice between transition metal or Brønsted acid catalysis .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.21700, a density of 1.18g/cm3, and a boiling point of 408.9ºC at 760 mmHg .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoline and its derivatives, including Benzo(h)quinoline, 1-oxide, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . Future research could focus on the development of new derivatives with enhanced biological properties and the exploration of their potential applications in medicine and other fields .
Propriétés
| 17104-70-0 | |
Formule moléculaire |
C13H9NO |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-oxidobenzo[h]quinolin-1-ium |
InChI |
InChI=1S/C13H9NO/c15-14-9-3-5-11-8-7-10-4-1-2-6-12(10)13(11)14/h1-9H |
Clé InChI |
ZXRYLHUIZFXIIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2[N+](=CC=C3)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2[N+](=CC=C3)[O-] |
| 17104-70-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



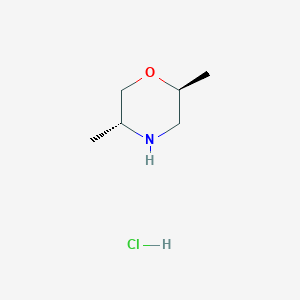
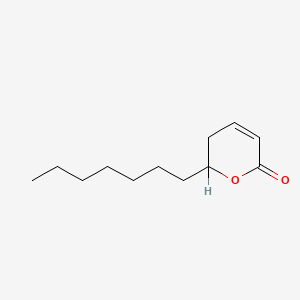
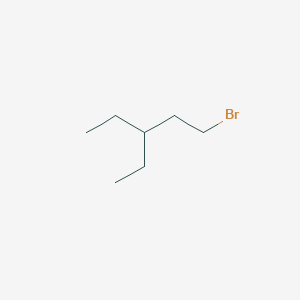
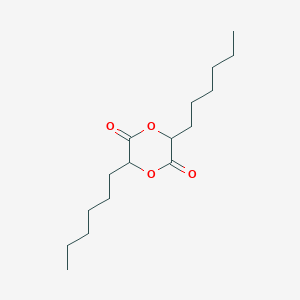
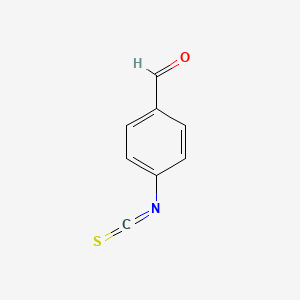
![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)
